3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol

Lipophilicity Drug-likeness LogP

Late-stage diversification intermediate with orthogonal reactive sites (aryl-Br, benzylic-OH) and XLogP3 3.0, enabling sequential functionalization for chemical probes and kinase inhibitor SAR. - Orthogonal handles: attach fluorophore/biotin at benzylic position while using Br for target-directed coupling. - Enhanced permeability vs non-fluorinated analogs (ΔXLogP3 +0.9) supports ATP-competitive inhibitor design. - 98% purity ensures reproducible synthesis; bulk stock available for pilot-scale campaigns.

Molecular Formula C9H8BrF3O
Molecular Weight 269.06 g/mol
Cat. No. B12077465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol
Molecular FormulaC9H8BrF3O
Molecular Weight269.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)CO)C(F)(F)F
InChIInChI=1S/C9H8BrF3O/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-3,14H,4H2,1H3
InChIKeyZAGBQINCBAWJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol: Structural & Physicochemical Profile


3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol (CAS 2385206-02-8) is a trisubstituted benzyl alcohol building block bearing bromo, methyl, and trifluoromethyl groups on a single phenyl ring. It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom serves as a handle for cross-coupling reactions and the trifluoromethyl group enhances lipophilicity and metabolic stability [1]. The compound is commercially available at research-grade purity (typically ≥97%) from specialist suppliers such as Apollo Scientific .

Aryl bromide handle enables Suzuki and related cross-coupling reactions for scaffold elaboration.
Trifluoromethyl group elevates lipophilicity, supporting lead optimization for CNS and membrane targets.
Benzyl alcohol can be converted to benzyl bromide for orthogonal nucleophilic displacement.

Why Generic Substitution of This Benzyl Alcohol Fails


Benzyl alcohols with varying halogen, methyl, and trifluoromethyl substitution patterns are often treated as interchangeable building blocks, but key physicochemical parameters diverge in ways that profoundly impact drug-likeness, synthetic efficiency, and downstream molecular properties. The presence and position of each substituent on the phenyl ring of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol collectively define its lipophilicity profile, hydrogen-bonding capacity, and reactivity. Simply replacing it with an analogue that lacks the trifluoromethyl group, the methyl group, or the bromine at the defined position can alter the logP by 0.4–0.9 units [1], potentially shifting a lead compound outside the optimal range for oral bioavailability or target engagement. The following evidence items quantify these points of differentiation.

Lipophilicity Profile Shift

Replacing the CF3 or methyl group may shift logP by 0.4–0.9 units, altering membrane permeability and target engagement predictions.

Hydrogen-Bond Capacity Differences

Trifluoromethyl-containing analogues provide higher HBA counts; non-fluorinated versions lack these polar contacts, potentially changing binding mode.

Reactivity Mismatch

Not all benzyl alcohols offer the same dual reactivity (aryl bromide plus benzylic handle); simpler analogues may limit synthetic versatility.

Quantified Differentiation Against Closest Structural Analogs


Lipophilicity Gain Over Des-Trifluoromethyl Analogue

The trifluoromethyl group on 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol elevates computed lipophilicity (XLogP3) to 3.0, compared with 2.1 for the direct des-CF₃ analogue 3-bromo-4-methylbenzyl alcohol [1]. This ΔlogP of 0.9 units corresponds to an approximately 8-fold increase in octanol–water partition coefficient, which can translate to significantly altered membrane permeability and plasma protein binding when the building block is incorporated into a final compound.

Lipophilicity vs Des-CF3 Analog
Head-to-head
XLogP3 3.0 vs 2.1 (Δ +0.9)
Reported lipophilicity difference may influence membrane permeability in CNS research candidates.
Computed XLogP3, PubChem 2025.
Lipophilicity Drug-likeness LogP

Lipophilicity Differentiation From Des-Methyl Analogue

When compared with 3-bromo-5-(trifluoromethyl)benzyl alcohol, which lacks the para-methyl group, the target compound exhibits an XLogP3 of 3.0 versus 2.6 [1]. The +0.4 log unit difference is attributable to the methyl group and can be decisive when fine-tuning the lipophilic efficiency (LipE) of a lead series.

Lipophilicity vs Des-Methyl Analog
Head-to-head
XLogP3 3.0 vs 2.6 (Δ +0.4)
Supports fine-tuning of lipophilic efficiency in lead optimization studies.
Computed XLogP3, PubChem 2025.
Lipophilicity Structure–Activity Relationship LogP

Enhanced Hydrogen-Bond Acceptor Capacity

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites, derived from the hydroxyl oxygen and the three fluorine atoms of the CF₃ group. In contrast, 3-bromo-4-methylbenzyl alcohol has only 1 HBA site [1]. This threefold increase in acceptor count can strengthen polar interactions with biological targets and improve aqueous solubility relative to the non-fluorinated analogue.

HBA Count Comparison
Head-to-head
HBA 4 (target) vs 1 (des-CF3)
May alter hydrogen-bonding interactions in target binding research.
Computed by Cactvs, PubChem 2025.
Hydrogen bonding Drug design Solubility

Dual Reactive Sites for Orthogonal Functionalisation

The benzyl alcohol group of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol can be readily converted to the corresponding benzyl bromide (CAS 2385223-45-8, commercially available at 97% purity [1]), which serves as a reactive electrophile for nucleophilic displacement and as a precursor for Suzuki–Miyaura cross-coupling at the benzylic position. This dual reactivity—aryl bromide for coupling and benzylic alcohol/bromide for functionalisation—is a distinguishing feature not shared by analogues lacking the benzylic alcohol handle or the bromine substituent simultaneously.

Dual Reactive Sites
Class-level
Aryl-Br (C3) & benzylic-OH (convertible to -Br)
Enables sequential functionalization without protecting-group steps.
Reactivity based on established benzyl alcohol chemistry.
Cross-coupling Synthetic versatility Building block

Commercial Purity and Batch Consistency

3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol is supplied by Apollo Scientific at a verified purity of 98% (as per Leyan listing ) and is available in 1 g and 5 g pack sizes. Pricing transparency (€346 for 1 g, €866 for 5 g ) allows direct cost comparison with alternative building blocks. The availability of a structurally identical benzyl bromide derivative (PC303601) from the same supplier [1] further ensures batch-to-batch consistency for multi-step synthetic campaigns.

Purity & Batch Consistency
Reported
Purity 98% (Apollo Scientific); 1 g/5 g packs
Documented batch purity supports synthetic reproducibility in multi-step programs.
Supplier listing, 2025.
Purity Quality assurance Reproducibility

Key Scientific and Industrial Applications


Late-Stage Diversification in Kinase Inhibitor Programmes

The compound’s XLogP3 of 3.0 and dual reactive sites (aryl-Br and benzylic-OH) make it an ideal late-stage diversification handle. In kinase inhibitor programmes, the benzyl alcohol can be converted to a benzyl bromide and used to introduce diverse amine, thiol, or heterocyclic fragments via nucleophilic substitution or Suzuki coupling, enabling rapid SAR exploration without altering the core pharmacophore [1]. The higher lipophilicity relative to non-fluorinated analogues (ΔXLogP3 = +0.9) supports the design of ATP-competitive inhibitors that require enhanced membrane permeability.

Fluorinated Building Block for Agrochemical Scaffolds

Trifluoromethyl-substituted benzyl alcohols are privileged scaffolds in agrochemical design. The bromine atom at the 3-position allows for regioselective coupling with heterocyclic partners, while the CF₃ group imparts resistance to oxidative metabolism in plants and fungi [1]. The compound’s commercial availability and documented purity (98% ) ensure reproducible synthesis of test batches for greenhouse and field trials.

Chemical Probe Synthesis With Defined Lipophilicity

When constructing chemical probes for target engagement studies, the ability to sequentially functionalise the aryl bromide and the benzylic alcohol is critical. The target compound’s two orthogonal reactive sites allow the attachment of a fluorophore or biotin tag at the benzylic position while using the aryl bromide for target-directed coupling, all within a scaffold that provides XLogP3 = 3.0 for balanced cellular permeability [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Dual reactive handles (aryl-Br & benzylic-OH)
Lipophilicity-driven target engagement and permeability assessment
Agrochemical scaffold research
Trifluoromethyl-substituted benzyl alcohol
Metabolic stability evaluation in plant research models
Chemical probe synthesis
Orthogonal handles for sequential tag attachment
Cellular permeability and target engagement in probe studies
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